2-bromo-5-pentylThiophene
Overview
Description
2-Bromo-5-pentylthiophene is an organic compound with the molecular formula C9H13BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the second position and a pentyl group at the fifth position of the thiophene ring. Thiophene derivatives, including this compound, are of significant interest due to their diverse applications in organic synthesis, material science, and medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds .
Action Environment
The action of 2-bromo-5-pentylThiophene can be influenced by various environmental factors. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant . The organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-pentylthiophene typically involves the bromination of 5-pentylthiophene. One common method is the electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or chloroform (CHCl3) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-pentylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are typically used in solvents like tetrahydrofuran (THF) or toluene.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Coupling: Formation of biaryl or polyaryl compounds.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-5-pentylthiophene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-phenylthiophene: Similar structure but with a phenyl group instead of a pentyl group.
2-Bromo-5-nitrothiophene: Contains a nitro group at the fifth position.
2-Bromo-3-hexylthiophene: Similar structure but with a hexyl group at the third position.
Uniqueness
2-Bromo-5-pentylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions and reactivity is required .
Properties
IUPAC Name |
2-bromo-5-pentylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrS/c1-2-3-4-5-8-6-7-9(10)11-8/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZIBLSTUIVYKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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